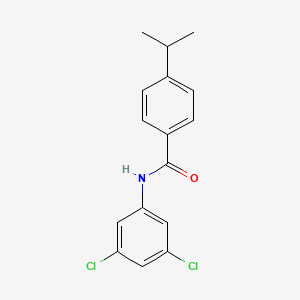![molecular formula C16H14ClNO3 B5716824 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, also known as CP-724714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by Pfizer in 2005 and has since been studied extensively for its potential as an anti-cancer agent.
Mécanisme D'action
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate works by inhibiting the activity of the EGFR tyrosine kinase, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has also been shown to inhibit the growth of bacteria, suggesting potential applications in the field of antimicrobial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is its specificity for the EGFR tyrosine kinase, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research involving 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the identification of biomarkers that can predict response to 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate treatment. Finally, there is interest in exploring the potential applications of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate in the treatment of inflammatory diseases and as an antimicrobial agent.
Méthodes De Synthèse
The synthesis of 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenylamine to form 2-(5-chloro-2-methylphenylamino)benzoic acid. This intermediate is then converted to the final product through a series of reactions involving acetic anhydride and acetyl chloride.
Applications De Recherche Scientifique
2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, 2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate has demonstrated synergistic effects when used in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
[2-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-7-8-12(17)9-14(10)18-16(20)13-5-3-4-6-15(13)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNRBGZFDOHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
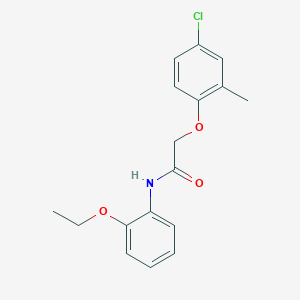
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
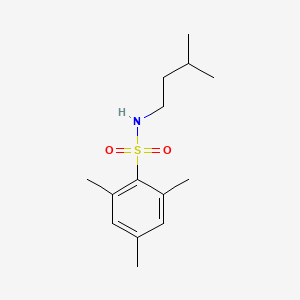
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
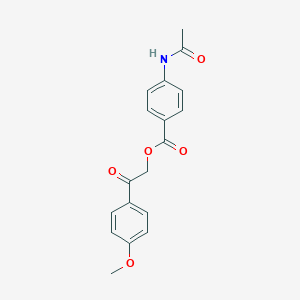
![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
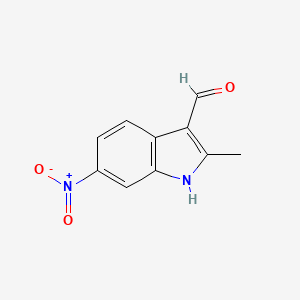
![3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde phthalazin-1-ylhydrazone](/img/structure/B5716816.png)
